N-Hydroxyaristolactam I
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Overview
Description
N-Hydroxyaristolactam I is a metabolite derived from aristolochic acids, which are naturally occurring compounds found in Aristolochia plants. These plants have been used in traditional medicine but are known to be nephrotoxic and carcinogenic. This compound is particularly significant due to its role in the bioactivation of aristolochic acids, leading to the formation of DNA adducts that are associated with cancer and kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxyaristolactam I can be synthesized through the partial nitroreduction of aristolochic acid I. This process involves the reduction of the nitro group to a hydroxylamine group. The reaction typically requires specific conditions, including the presence of reducing agents such as zinc dust and ammonium chloride .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyaristolactam I undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aristolactam I.
Reduction: The compound can be further reduced to form aristolactam I.
Substitution: It can undergo substitution reactions, particularly involving the hydroxylamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like zinc dust for reduction. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include aristolactam I and its derivatives. These products are significant due to their biological activities and potential toxicities .
Scientific Research Applications
N-Hydroxyaristolactam I has several scientific research applications:
Chemistry: It is used to study the bioactivation mechanisms of aristolochic acids and their metabolites.
Biology: Researchers use it to investigate the genotoxic effects of aristolochic acids and their role in DNA adduct formation.
Medicine: The compound is studied for its potential role in causing kidney disease and cancer, particularly in the context of traditional medicine use.
Mechanism of Action
N-Hydroxyaristolactam I exerts its effects through the formation of DNA adducts. The compound undergoes bioactivation, leading to the formation of reactive intermediates such as nitrenium ions. These intermediates can bind to DNA, causing mutations that are associated with cancer and kidney disease. The molecular targets involved include DNA and various metabolic enzymes that facilitate the bioactivation process .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated and nitroreduced derivatives of aristolochic acids, such as N-Hydroxyaristolactam II and aristolactam I.
Uniqueness
N-Hydroxyaristolactam I is unique due to its specific role in the bioactivation of aristolochic acid I and its potent genotoxic effects. Unlike some other derivatives, it has a higher propensity to form DNA adducts, making it particularly significant in studies related to carcinogenesis and nephrotoxicity .
Properties
Molecular Formula |
C17H11NO5 |
---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
10-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C17H11NO5/c1-21-12-4-2-3-8-9(12)5-11-14-10(17(19)18(11)20)6-13-16(15(8)14)23-7-22-13/h2-6,20H,7H2,1H3 |
InChI Key |
ATGOGGUVOYTWAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)O |
Origin of Product |
United States |
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